molecular formula C32H64O2 B094210 Myristyl stearate CAS No. 17661-50-6

Myristyl stearate

Cat. No.: B094210
CAS No.: 17661-50-6
M. Wt: 480.8 g/mol
InChI Key: MHXBHWLGRWOABW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Myristyl stearate, also known as Tetradecyl octadecanoate, is primarily used in the cosmetic industry as an emollient . Its primary targets are the skin and hair, where it serves to soften and smooth .

Mode of Action

This compound acts as a lubricant on the skin’s surface, which gives the skin a soft and smooth appearance . It also decreases the thickness of lipsticks, thereby lessening the drag on lips, and imparts water repelling characteristics to nail polishes . This compound and similar compounds dry to form a thin coating on the skin .

Biochemical Pathways

It is known that the compound is obtained through the reaction of myristic acid and myristyl alcohol (a saturated fatty alcohol) . Myristic acid is naturally present in fats and oils (both vegetable and animal), particularly in coconut oil, nutmeg oil, and palm oil .

Pharmacokinetics

It is known to be a non-greasy solid emollient . It enhances the aesthetic properties of skin care products, gives more body & spreadability, and has a melting point of approximately 38°C/100°F .

Result of Action

The application of this compound results in a protective barrier on the skin’s surface, preventing moisture loss, and promoting softness . It is also non-greasy and gives the skin a velvety appearance upon application . In hair care, it helps detangle the hair and improve manageability .

Action Environment

This compound is suitable for use across a wide pH range and is compatible with anionic, nonionic, and cationic surfactants . This suggests that it can function effectively in a variety of environmental conditions.

Biochemical Analysis

Biochemical Properties

Myristyl stearate is known to interact with various biomolecules. It is an ester of myristyl alcohol and stearic acid . The attachment of a myristoyl group, a 14-carbon saturated fatty acid, to proteins increases specific protein–protein interactions leading to subcellular localization of myristoylated proteins with its signaling partners .

Cellular Effects

This compound has been reported to have several effects on cells. It enhances the aesthetic properties of skin care products, gives more body & spreadability, and imparts a soft, slightly waxy after-feel . It is also known to form a protective barrier on the skin’s surface, preventing moisture loss, and promoting softness .

Molecular Mechanism

The molecular mechanism of this compound involves the attachment of a myristoyl group to the N-terminal glycine residue of target proteins, catalyzed by N-myristoyltransferase (NMT), a ubiquitous and essential enzyme in eukaryotes . This modification increases specific protein–protein interactions, leading to subcellular localization of myristoylated proteins with its signaling partners .

Temporal Effects in Laboratory Settings

In its raw form, this compound appears as a white to yellow waxy solid that melts at close to skin temperature, allowing the formation of effective skin care products . It has a high comedogenic rating, and individuals with acne-prone skin are advised against using it .

Dosage Effects in Animal Models

Acute oral and dermal toxicity tests indicated that this compound is non-toxic to rats . This cosmetic ingredient produced minimal to mild skin irritation, minimal eye irritation in rabbits, and no sensitization in guinea pigs .

Transport and Distribution

This compound is soluble in mineral oil and insoluble in water, isopropyl alcohol, ethyl alcohol, glycerol, and propylene glycol . It is typically used in cosmetics and personal care products, where it forms a protective barrier on the skin’s surface, preventing moisture loss, and promoting softness .

Subcellular Localization

The subcellular localization of this compound is influenced by the attachment of a myristoyl group to the N-terminal glycine residue of target proteins. This modification, catalyzed by N-myristoyltransferase (NMT), increases specific protein–protein interactions, leading to subcellular localization of myristoylated proteins with its signaling partners .

Preparation Methods

Synthetic Routes and Reaction Conditions

FeAu compounds can be synthesized using various methods. One common approach is the Ultrasonic Spray Pyrolysis (USP) method. This technique involves dissolving iron (III) chloride and gold (III) chloride in a precursor solution, which is then subjected to ultrasonic spray pyrolysis. The resulting FeAu particles are typically larger iron oxide particles decorated with gold nanoparticles .

Another method involves the one-pot nanoemulsion synthesis . In this process, FeAu magnetic-optical multifunctional nanoparticles are coated with a biocompatible triblock copolymer, poly(ethylene glycol)-block-poly(propylene glycol)-block-poly(ethylene glycol) (PEO-PPO-PEO). This method ensures high crystallinity and uniform particle size .

Industrial Production Methods

Industrial production of FeAu compounds often relies on scalable methods such as USP, which allows for continuous production of nanoparticles. This method is advantageous due to its ability to produce particles with controlled morphology and size distribution .

Chemical Reactions Analysis

Types of Reactions

FeAu compounds undergo various chemical reactions, including:

    Oxidation: FeAu nanoparticles can be oxidized to form iron oxide and gold oxide.

    Reduction: Reduction reactions can convert FeAu oxides back to their metallic forms.

    Substitution: Ligand substitution reactions can occur, where ligands attached to the iron or gold atoms are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Oxygen, hydrogen peroxide.

    Reducing agents: Hydrogen gas, sodium borohydride.

    Ligands: Phosphines, amines.

Major Products

The major products formed from these reactions include iron oxides, gold oxides, and various ligand-substituted FeAu complexes .

Scientific Research Applications

FeAu compounds have a wide range of applications in scientific research:

Comparison with Similar Compounds

FeAu compounds can be compared with other similar compounds such as:

Conclusion

FeAu compounds are highly versatile and valuable in various scientific and industrial applications. Their unique combination of magnetic, optical, and catalytic properties makes them a subject of extensive research and development. The synthesis methods, chemical reactions, and applications of FeAu compounds highlight their potential in advancing technology and improving various fields of study.

Properties

IUPAC Name

tetradecyl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H64O2/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32(33)34-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h3-31H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXBHWLGRWOABW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H64O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1066239
Record name Myristyl stearate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1066239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid; Pellets or Large Crystals
Record name Octadecanoic acid, tetradecyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

17661-50-6
Record name Myristyl stearate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17661-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Myristyl stearate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017661506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Myristyl stearate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57589
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Octadecanoic acid, tetradecyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Myristyl stearate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1066239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetradecyl stearate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.839
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MYRISTYL STEARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQ3748IN84
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Myristyl stearate
Reactant of Route 2
Reactant of Route 2
Myristyl stearate
Reactant of Route 3
Reactant of Route 3
Myristyl stearate
Reactant of Route 4
Reactant of Route 4
Myristyl stearate
Reactant of Route 5
Reactant of Route 5
Myristyl stearate
Reactant of Route 6
Reactant of Route 6
Myristyl stearate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.